(S)-6-Heptyltetrahydro-2H-pyran-2-one

Description

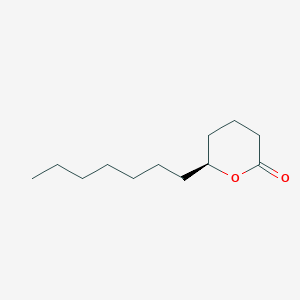

(S)-6-Heptyltetrahydro-2H-pyran-2-one (CAS: 108943-47-1) is a chiral lactone belonging to the delta-lactone family. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol . The compound features a six-membered pyran ring substituted with a heptyl chain at the 6-position and an (S)-configured stereocenter, which critically influences its biological and chemical properties. It is also known by the alias delta-Dodecalactone due to its 12-carbon backbone (including the lactone ring) .

This compound is identified in natural product databases as a microbial metabolite and flavoring agent. For instance, it is detected in yogurt fermentation processes, where its concentration varies between 34.58 and 57.08 mg·kg⁻¹, depending on fermentation time . Its chiral nature and lipophilic heptyl chain make it relevant in flavor chemistry and synthetic biology applications.

Properties

CAS No. |

108943-47-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(6S)-6-heptyloxan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |

InChI Key |

QRPLZGZHJABGRS-NSHDSACASA-N |

SMILES |

CCCCCCCC1CCCC(=O)O1 |

Isomeric SMILES |

CCCCCCC[C@H]1CCCC(=O)O1 |

Canonical SMILES |

CCCCCCCC1CCCC(=O)O1 |

Purity |

95% min. |

Synonyms |

Delta - 6S - Dodecalactone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Heptyltetrahydro-2H-pyran-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Heptyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone ring into a diol.

Substitution: The heptyl side chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Diols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (S)-6-Heptyltetrahydro-2H-pyran-2-one is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential bioactive properties

Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of (S)-6-Heptyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, lactones can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the lactone.

Comparison with Similar Compounds

Structural Analogues by Alkyl Chain Length

The length of the alkyl chain in delta-lactones significantly affects their physical properties and applications. Below is a comparative analysis:

Key Findings :

Substituent and Functional Group Variations

Modifications to the lactone ring or substituents alter reactivity and bioactivity:

Key Findings :

Lactone Ring Size and Isomerism

Lactones are classified by ring size (gamma: 5-membered, delta: 6-membered). For example:

- 5-Pentyldihydrofuran-2(3H)-one (CAS 104-61-0) is a gamma-lactone with a five-membered ring, resulting in higher ring strain and reactivity compared to delta-lactones .

- This compound is a delta-lactone with greater stability and prevalence in natural products .

Stereochemical Considerations : The (S)-configuration of 6-heptyltetrahydro-2H-pyran-2-one distinguishes it from racemic mixtures or other enantiomers, which may exhibit divergent biological activities. For instance, microbial metabolites often exhibit enantioselectivity in their interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.